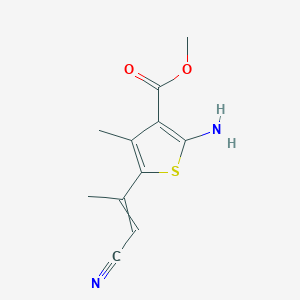

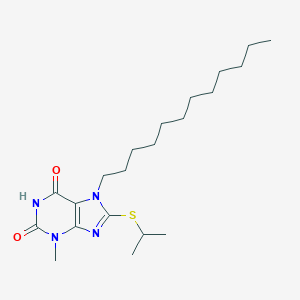

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate (MAMCTC) is a novel organic compound with a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. This compound has been studied extensively in recent years due to its unique structure and potential for use in various applications. MAMCTC has demonstrated promising results in the laboratory, and its potential for use in medical and scientific research is being explored.

Aplicaciones Científicas De Investigación

Complexation in Dye Synthesis

The complexation of dyes derived from thiophene with metals like copper, cobalt, and zinc has been studied, showcasing applications in textile coloring. For instance, disperse dyes synthesized from ethyl 4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and similar compounds showed promising dyeing performance on polyester and nylon fabrics (Abolude et al., 2021).

Fluorescence Properties

Studies on the fluorescence properties of thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, revealed novel insights. These properties could have implications in fields like bioimaging or materials science (Guo Pusheng, 2009).

Synthesis of Triazines

The synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines from methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, involving a nucleophilic substitution, highlights the role of thiophene derivatives in creating complex organic compounds. These could find applications in pharmaceuticals or agrochemicals (Krinochkin et al., 2021).

Phase Transfer Catalysis

The use of phase transfer catalysis in constructing synthetically important thiophene derivatives, such as 3-Aminothiophene-2-carboxylates, demonstrates a green chemistry approach in synthesizing valuable compounds (Shah, 2011).

Antimicrobial Applications

The antimicrobial screening of compounds synthesized from thiophene derivatives, such as ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, has shown promising results. This underlines their potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Genotoxic and Carcinogenic Potentials

Research assessing the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, using both in vitro and in silico methodologies, contributes to understanding the safety profile of these compounds in various applications (Lepailleur et al., 2014).

Propiedades

IUPAC Name |

methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJASBMJWAOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346073 |

Source

|

| Record name | methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |

CAS RN |

4815-42-3 |

Source

|

| Record name | methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)

![7-dodecyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406210.png)

![7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406213.png)

![Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B406214.png)

![Ethyl 5-[(3-methoxyanilino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B406215.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-5-[(4-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B406219.png)

![Ethyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B406221.png)